molecular formula C6H8BrNO B6187934 3-amino-2-bromocyclohex-2-en-1-one CAS No. 959304-57-5

3-amino-2-bromocyclohex-2-en-1-one

Cat. No.: B6187934
CAS No.: 959304-57-5
M. Wt: 190
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Description

3-amino-2-bromocyclohex-2-en-1-one: is an organic compound with the molecular formula C6H8BrNO It is a derivative of cyclohexenone, featuring an amino group at the third position and a bromine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-amino-2-bromocyclohex-2-en-1-one typically involves the bromination of cyclohexenone followed by the introduction of an amino group. One common method includes the following steps:

    Bromination: Cyclohexenone is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 3-bromo-2-cyclohexen-1-one.

    Amination: The brominated product is then reacted with ammonia or an amine under controlled conditions to introduce the amino group, resulting in this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

3-amino-2-bromocyclohex-2-en-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products include 3-amino-2-hydroxycyclohex-2-en-1-one or 3-amino-2-alkoxycyclohex-2-en-1-one.

    Oxidation: Products include this compound ketone derivatives.

    Reduction: Products include 3-amino-2-bromocyclohex-2-en-1-ol.

Scientific Research Applications

Chemistry:

In chemistry, 3-amino-2-bromocyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology:

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine:

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry:

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-amino-2-bromocyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 3-amino-2-chlorocyclohex-2-en-1-one
  • 3-amino-2-fluorocyclohex-2-en-1-one
  • 3-amino-2-iodocyclohex-2-en-1-one

Comparison:

Compared to its analogs, 3-amino-2-bromocyclohex-2-en-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

959304-57-5

Molecular Formula

C6H8BrNO

Molecular Weight

190

Purity

95

Origin of Product

United States

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